tert-Butyl (R)-6-(1-hydroxyethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate
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Overview
Description
tert-Butyl ®-6-(1-hydroxyethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxyethyl group, and a naphthyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-6-(1-hydroxyethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the naphthyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the hydroxyethyl group: This step often involves the use of a Grignard reagent or other organometallic reagents to introduce the hydroxyethyl group at the desired position.
Protection of functional groups: The tert-butyl group is introduced to protect the carboxylate group during subsequent reactions.
Final deprotection and purification: The final compound is obtained by removing the protecting groups and purifying the product using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial production include the use of continuous flow reactors, automated synthesis, and scalable purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-6-(1-hydroxyethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The naphthyridine ring can be reduced under specific conditions to form a dihydro derivative.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydro-naphthyridine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl ®-6-(1-hydroxyethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl ®-6-(1-hydroxyethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with target proteins, while the naphthyridine ring can interact with aromatic residues through π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Salbutamol: ®-4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol
Terbutaline: (RS)-5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol
Adrenaline: ®-4-(1-Hydroxy-2-(methylamino)ethyl)benzene-1,2-diol
Uniqueness
tert-Butyl ®-6-(1-hydroxyethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is unique due to its naphthyridine ring system, which is not present in the similar compounds listed above. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl 6-[(1R)-1-hydroxyethyl]-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-10(18)11-7-8-13-12(16-11)6-5-9-17(13)14(19)20-15(2,3)4/h7-8,10,18H,5-6,9H2,1-4H3/t10-/m1/s1 |
InChI Key |
YJTLBOQPFOYPAC-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=NC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C1=NC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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